12-Mercaptododecylphosphonic acid

Übersicht

Beschreibung

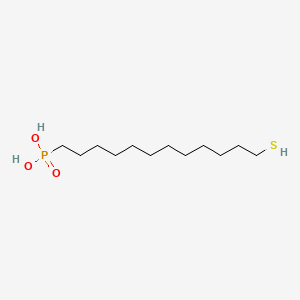

12-Mercaptododecylphosphonic acid is an organophosphonic acid known for its ability to form self-assembled monolayers (SAMs). These monolayers are highly stable due to the formation of metal-oxygen-phosphonate bonds, which provide mechanical and chemical stability . The compound has a molecular formula of C12H27O3PS and a molecular weight of 282.38 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

12-Mercaptododecylphosphonic acid can be synthesized through a multi-step process. One common method involves the reaction of dodecyl bromide with thiourea to form dodecylthiourea, which is then hydrolyzed to produce dodecylamine. This intermediate is then reacted with phosphorus trichloride and water to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

12-Mercaptododecylphosphonic acid undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The phosphonic acid group can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Reduced phosphonic acid derivatives.

Substitution: Alkylated thiol derivatives.

Wissenschaftliche Forschungsanwendungen

12-Mercaptododecylphosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of 12-Mercaptododecylphosphonic acid involves the formation of self-assembled monolayers on metal surfaces. The phosphonic groups react with metal surfaces to form metal-oxygen-phosphonate bonds, providing mechanical and chemical stability. This interaction facilitates various applications, including surface modification and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 11-Mercaptoundecylphosphonic acid

- 12-Mercaptododecanoic acid

- 11-Hydroxyundecylphosphonic acid

- 6-Hydroxyhexylphosphonic acid

Uniqueness

12-Mercaptododecylphosphonic acid is unique due to its ability to form highly stable self-assembled monolayers, which are crucial for applications requiring robust surface modifications. Its long alkyl chain provides enhanced hydrophobicity and stability compared to shorter-chain analogs .

Biologische Aktivität

12-Mercaptododecylphosphonic acid (MDPA) is an organophosphonic acid known for its ability to form self-assembled monolayers (SAMs) on various substrates. This property has implications in various fields, including biomedical applications, materials science, and environmental remediation. This article delves into the biological activity of MDPA, examining its mechanisms, applications, and relevant research findings.

MDPA has the chemical formula and features a thiol (-SH) group that facilitates its binding to metal surfaces. The phosphonic acid group reacts with metal oxides, allowing for the formation of stable SAMs. These SAMs can modify the surface properties of materials, enhancing their biocompatibility and resistance to biofilm formation.

Key Mechanisms:

- Self-Assembly: MDPA forms a dense and ordered monolayer on surfaces such as stainless steel, titanium, and glass.

- Surface Modification: The SAM alters the hydrophobicity and chemical reactivity of the substrate, which can reduce bacterial adhesion and biofilm formation .

Antibacterial Properties

Research indicates that MDPA possesses significant antibacterial properties. The formation of SAMs using MDPA has been shown to inhibit the adhesion of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, which are common culprits in implant-related infections.

Case Study Findings:

- A study demonstrated that MDPA-coated surfaces exhibited a reduction in bacterial adhesion by up to 90% compared to uncoated controls. This reduction is attributed to the hydrophilic nature of the phosphonic acid head groups that repel bacterial cells .

Biocompatibility

In addition to its antibacterial effects, MDPA-modified surfaces have shown enhanced biocompatibility. For instance:

- Osteoblast Interaction: In vitro studies revealed that osteoblasts (bone-forming cells) showed increased attachment and proliferation on MDPA-coated surfaces compared to non-treated surfaces. This suggests that MDPA can promote osseointegration in orthopedic implants .

Applications in Biomedical Engineering

MDPA's unique properties make it suitable for various applications in biomedical engineering:

Research Findings

Recent studies have highlighted the versatility of MDPA in different contexts:

- Self-Assembled Monolayers on Titanium : Research demonstrated that titanium implants coated with MDPA showed improved bone contact and reduced infection rates in animal models .

- Heavy Metal Recovery : A study by Mutin et al. illustrated how MDPA-modified materials could effectively extract heavy metals from aqueous solutions, showcasing its potential in environmental remediation .

Eigenschaften

IUPAC Name |

12-sulfanyldodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIUMTORLYKRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCS)CCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669817 | |

| Record name | (12-Sulfanyldodecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159239-33-5 | |

| Record name | (12-Sulfanyldodecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159239-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 12-Mercaptododecylphosphonic acid interact with surfaces and what are the implications for material science?

A1: this compound (SC12P) is known to form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides. The thiol (-SH) group within the molecule has a strong affinity for metals, allowing it to anchor onto the surface. [] This creates a well-ordered monolayer with the alkyl chains extending outwards. [] This property makes SC12P a valuable tool for surface modification and functionalization. For instance, SC12P monolayers on titania particles have been explored for their potential in heavy metal extraction. []

Q2: How does the alkyl chain length of alkylbis(phosphonates) affect the structural order in multilayer films on gold substrates?

A2: Research suggests that increasing the alkyl chain length of alkylbis(phosphonates) generally leads to greater alkyl chain order within multilayer films assembled on gold substrates. [] This is because longer alkyl chains exhibit stronger van der Waals interactions with each other, promoting a more organized and tightly packed structure. Fourier transform infrared (FTIR) spectroscopy studies have demonstrated this trend by analyzing hafnium-alkylbis(phosphonate) multilayers with varying chain lengths (C6BPA to C12BPA). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.